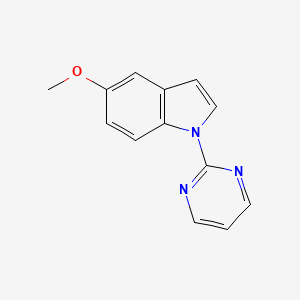

5-Methoxy-1-(pyrimidin-2-yl)-1H-indole

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H11N3O |

|---|---|

Molecular Weight |

225.25 g/mol |

IUPAC Name |

5-methoxy-1-pyrimidin-2-ylindole |

InChI |

InChI=1S/C13H11N3O/c1-17-11-3-4-12-10(9-11)5-8-16(12)13-14-6-2-7-15-13/h2-9H,1H3 |

InChI Key |

ILKGNLICPYGSOD-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=C1)N(C=C2)C3=NC=CC=N3 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 5 Methoxy 1 Pyrimidin 2 Yl 1h Indole and Its Analogues

Established Synthetic Pathways for 5-Methoxy-1-(pyrimidin-2-yl)-1H-indole

The construction of N-aryl indoles, including those substituted with heterocyclic rings like pyrimidine (B1678525), is frequently accomplished through transition-metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination is a prominent and versatile method for forming the crucial C-N bond between the indole (B1671886) nitrogen and the pyrimidine ring.

The synthesis of this compound can be achieved by the palladium-catalyzed cross-coupling of 5-methoxyindole (B15748) with a 2-halopyrimidine, such as 2-chloropyrimidine (B141910) or 2-bromopyrimidine.

The reaction mechanism involves a catalytic cycle with a palladium complex. Key steps include:

Oxidative Addition: The palladium(0) catalyst reacts with the 2-halopyrimidine, inserting into the carbon-halogen bond to form a palladium(II) complex.

Deprotonation: A base deprotonates the N-H bond of 5-methoxyindole to form an indolide anion.

Ligand Exchange: The indolide displaces a ligand on the palladium(II) complex.

Reductive Elimination: The final C-N bond is formed as the desired product, this compound, is eliminated, regenerating the palladium(0) catalyst.

The choice of catalyst, ligand, and base is critical for the reaction's success. Palladium sources such as palladium(II) acetate (B1210297) (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) are commonly used. The efficiency of these catalysts is greatly enhanced by the use of bulky, electron-rich phosphine (B1218219) ligands, which facilitate the oxidative addition and reductive elimination steps.

| Component | Examples | Function |

|---|---|---|

| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ | Source of the active Pd(0) catalyst. |

| Ligand | Xantphos, BINAP, DavePhos, Triphenylphosphine | Stabilizes the catalyst, promotes key reaction steps, and influences reaction scope. |

| Base | Cs₂CO₃, K₂CO₃, K₃PO₄, NaOt-Bu | Deprotonates the indole N-H to activate it for coupling. |

| Solvent | Toluene (B28343), Dioxane, DMF | Anhydrous, aprotic solvent to dissolve reactants and facilitate the reaction at elevated temperatures. |

A common methodological approach for this synthesis involves heating the reaction mixture under reflux. In a typical procedure, 5-methoxyindole, 2-chloropyrimidine, the palladium catalyst, a suitable ligand, and a base are combined in an anhydrous aprotic solvent like toluene or dioxane. The mixture is then heated to reflux under an inert atmosphere (e.g., nitrogen or argon) for a period ranging from a few hours to overnight, until reaction completion is observed by techniques like thin-layer chromatography (TLC). richmond.edu

Upon cooling, the reaction mixture is worked up by filtering off the inorganic salts and evaporating the solvent. The crude product is then purified, typically by column chromatography on silica (B1680970) gel, to yield the pure this compound. chemicalbook.com

Strategies for the Construction of Related Indole-Pyrimidine Scaffolds

Beyond the direct coupling of pre-formed indole and pyrimidine rings, several other strategies exist for constructing the broader indole-pyrimidine scaffold. These methods offer alternative synthetic routes and allow for greater structural diversity in the final products.

Direct functionalization of C-H bonds is a powerful tool for modifying heterocyclic scaffolds. In the context of indole-pyrimidines, the pyrimidine ring can act as a directing group to facilitate the functionalization of the indole core. For instance, the N-pyrimidinyl group on the indole can direct palladium-catalyzed C-H acylation at the C2 and C7 positions of the indole ring. rsc.org This strategy allows for the late-stage introduction of functional groups and is particularly valuable as the pyrimidine directing group can be easily removed if desired. rsc.org

Transition-metal catalyzed cross-coupling reactions are fundamental to building indole-pyrimidine scaffolds. nih.gov

Suzuki-Miyaura Coupling: This reaction forms C-C bonds by coupling an organoboron compound (e.g., an indole-boronic acid) with a halide (e.g., a halopyrimidine). It is widely used due to its tolerance of various functional groups and the stability of the boronic acid reagents. nih.govresearchgate.net

Buchwald-Hartwig Amination: As previously discussed, this reaction is key for forming C-N bonds, linking the indole nitrogen to the pyrimidine ring. nih.gov

Other Couplings: Reactions involving organoindium nih.gov and organostannane reagents have also been employed to create C-C bonds between aromatic systems, including indole and pyrimidine rings.

| Reaction Name | Bond Formed | Reactant 1 (Indole-derived) | Reactant 2 (Pyrimidine-derived) | Typical Catalyst |

|---|---|---|---|---|

| Suzuki-Miyaura | C-C | Indoleboronic acid/ester | Halopyrimidine | Palladium |

| Buchwald-Hartwig | C-N | Indole (N-H) | Halopyrimidine | Palladium |

| Indium Reagent Coupling | C-C | Tri(indolyl)indium | Dihalopyrimidine | Palladium |

Instead of coupling two pre-existing rings, one ring can be constructed onto the other in a process of ring assembly or cyclization. This approach offers flexibility in accessing diverse substitution patterns.

Indole Ring Formation:

Fischer Indole Synthesis: A classic method where a pyrimidine-substituted phenylhydrazine (B124118) is reacted with an aldehyde or ketone to form the indole ring. rsc.org

Larock Indole Synthesis: A palladium-catalyzed annulation of an internal alkyne with a pyrimidine-substituted o-iodoaniline. mdpi.com

Reductive Cyclization: The cyclization of a nitro group-containing precursor, such as a 2-(2-nitroaryl)acetonitrile derivative, can be used to form the indole ring in the presence of a catalyst. datapdf.com

Pyrimidine Ring Formation:

The pyrimidine ring can be constructed from an indole-containing precursor. For example, an indole-3-yl β-chloroenal can be reacted with reagents like guanidine (B92328) or benzamidine (B55565) under reflux conditions to form the 2-amino- or 2-phenyl-substituted pyrimidine ring, respectively. richmond.edu

Intramolecular Cyclization:

Advanced methods such as intramolecular C-H nitrene insertion can be used to form fused systems like pyrimido[4,5-b]indoles from appropriately substituted 5-phenylpyrimidines. thieme-connect.com

In the context of medicinal chemistry and drug design, the indole-pyrimidine scaffold can be a starting point for further optimization using strategies like scaffold hopping and molecular simplification.

Scaffold Hopping: This strategy involves replacing a core molecular scaffold (like indole) with a structurally different but functionally similar group (a bioisostere) to discover new chemotypes with potentially improved properties. nih.gov For example, the indole core could be "hopped" to an indazole or benzimidazole (B57391) scaffold. nih.govrsc.org This approach aims to maintain the key binding interactions of the original molecule while altering other properties like patentability, metabolic stability, or side effect profiles. nih.govrsc.org

Molecular Simplification: This technique is used to reduce the structural complexity of a lead compound while retaining its desired biological activity. nih.gov The process involves identifying the essential structural motifs (the pharmacophore) and removing non-essential elements, such as unnecessary rings, functional groups, or chiral centers. nih.govslideshare.net For a complex indole-pyrimidine derivative, this could mean removing substituents or simplifying side chains to improve synthetic accessibility and pharmacokinetic properties. nih.govresearchgate.net

| Strategy | Description | Goal | Example Concept |

|---|---|---|---|

| Scaffold Hopping | Replacing the central indole ring with a bioisosteric heterocycle. | Discover new chemical series, improve properties, circumvent existing patents. | Indole → Indazole or Benzimidazole |

| Molecular Simplification | Removing structurally complex or non-essential parts of a molecule. | Improve synthetic accessibility, reduce molecular weight, enhance pharmacokinetic profile. | Truncating a complex side chain on the pyrimidine ring to a smaller, simpler group. |

Advanced Synthetic Techniques and Green Chemistry Applications

The drive towards more efficient and environmentally benign chemical processes has led to the development of innovative synthetic strategies. For complex molecules like this compound, these advancements are crucial for enabling scalable and sustainable production.

One-Pot Synthetic Procedures

The general concept of multi-component reactions (MCRs), a type of one-pot synthesis, is also highly relevant. MCRs bring together three or more reactants in a single operation to form a product that contains portions of all the starting materials. rasayanjournal.co.in This strategy is particularly powerful for building molecular complexity in a single step. The synthesis of various pyrimidine derivatives has been achieved through efficient one-pot, three-component condensation reactions. nih.gov For example, the reaction of an aldehyde, an active methylene (B1212753) compound, and a urea (B33335) or thiourea (B124793) derivative can yield complex pyrimidine-containing structures. researchgate.net Adapting such a multicomponent strategy could provide an efficient route to this compound by carefully selecting the appropriate indole and pyrimidine precursors.

Table 1: Comparison of Synthetic Approaches for Indole and Pyrimidine Derivatives

| Feature | Traditional Multi-Step Synthesis | One-Pot/Multicomponent Synthesis |

| Number of Steps | Multiple | Single |

| Isolation of Intermediates | Required | Not Required |

| Overall Yield | Often Lower | Generally Higher |

| Reaction Time | Longer | Shorter |

| Solvent/Reagent Consumption | Higher | Lower |

| Waste Generation | Higher | Lower |

| Process Simplicity | Complex | Simplified |

Eco-friendly Approaches in Indole and Pyrimidine Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. tandfonline.com The synthesis of indole and pyrimidine derivatives has been an active area for the application of these principles, moving away from traditional methods that often rely on harsh reagents and volatile organic solvents. rasayanjournal.co.inpowertechjournal.com

Several green chemistry strategies are applicable to the synthesis of molecules like this compound. These include the use of alternative energy sources, greener solvents, and reusable catalysts.

Microwave-assisted synthesis has emerged as a powerful tool in green chemistry. tandfonline.com Microwave irradiation can significantly accelerate reaction rates, leading to shorter reaction times and often improved yields compared to conventional heating. rasayanjournal.co.intandfonline.com This technique is particularly effective for the synthesis of heterocyclic compounds, including indoles and pyrimidines. tandfonline.compowertechjournal.com

Ultrasound-assisted synthesis is another energy-efficient method that can enhance reaction rates and yields. rasayanjournal.co.inpowertechjournal.com The use of ultrasonic irradiation can promote the formation of finely dispersed emulsions and increase the reactivity of reagents.

The choice of solvent is a critical aspect of green chemistry. Traditional syntheses often employ hazardous and volatile organic solvents. The move towards greener alternatives such as water, ionic liquids, or even solvent-free conditions is a key focus. rasayanjournal.co.intandfonline.com Solvent-free reactions, in particular, offer a clean and efficient method for chemical synthesis with simplified work-up procedures. rasayanjournal.co.in

Table 2: Overview of Eco-Friendly Synthetic Methodologies

| Technique | Principle | Advantages |

| Microwave-Assisted Synthesis | Use of microwave irradiation for heating | Rapid reaction rates, higher yields, reduced side reactions. rasayanjournal.co.intandfonline.com |

| Ultrasound-Assisted Synthesis | Use of ultrasonic waves to promote reaction | Enhanced reaction rates, improved yields. rasayanjournal.co.inpowertechjournal.com |

| Solvent-Free Reactions | Reactions conducted without a solvent | Reduced waste, simplified work-up, often cleaner reactions. rasayanjournal.co.in |

| Use of Green Solvents | Replacement of hazardous solvents with benign alternatives (e.g., water, ionic liquids) | Reduced environmental impact and health hazards. rasayanjournal.co.intandfonline.com |

| Heterogeneous Catalysis | Use of catalysts in a different phase from the reactants | Easy separation and reusability of the catalyst, reduced waste. researchgate.netpowertechjournal.com |

By integrating these advanced synthetic techniques and green chemistry principles, the synthesis of this compound and its analogues can be made more efficient, cost-effective, and environmentally responsible. Future research in this area will likely focus on the development of novel one-pot, multicomponent reactions under green conditions to further streamline the production of these important heterocyclic compounds.

Biological Activities and Pharmacological Relevance of 5 Methoxy 1 Pyrimidin 2 Yl 1h Indole and Its Derivatives

Investigations into Anticancer Potential

Derivatives of 5-Methoxy-1-(pyrimidin-2-yl)-1H-indole have been the subject of several studies to evaluate their efficacy as potential anticancer agents. These investigations have explored their ability to induce cell death in various cancer cell lines, their mechanisms of action at a molecular level, and their potential to overcome drug resistance.

In Vitro Cytotoxicity and Antiproliferative Effects on Cancer Cell Lines

A number of studies have demonstrated the potent cytotoxic and antiproliferative effects of this compound derivatives against a range of human cancer cell lines. These in vitro assays are crucial first steps in identifying compounds with potential therapeutic value.

One of the most studied derivatives is 3-(5-methoxy-2-methyl-1H-indol-3-yl)-1-(4-pyridinyl)-2-propen-1-one (MOMIPP), an indole-based chalcone. MOMIPP has been shown to induce cell death in glioblastoma cells at low micromolar concentrations. journal-jop.org Further research into related 2-indolyl substituted pyridinylpropenones revealed that modifications to the 2-indolyl substituent can impact growth inhibitory activity. For instance, while an ethyl substitution did not significantly alter the growth inhibitory concentration (GI50), other substitutions led to an increase in GI50 values to over 15 μM in U251 glioblastoma cells. journal-jop.org

Another class of derivatives, 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamides, has also shown promising anticancer activity. Compound 8b from this series exhibited good potency against various liver cancer cell lines and other cancer cell types, with the added benefit of lower toxicity compared to the control compound, celastrol. nih.govniscpr.res.in Similarly, the 1H-indole-2-carbohydrazide derivative, 12A, displayed high pan-cytotoxicity against different cancer cell lines while showing minimal toxicity to normal cells. researchgate.netnih.gov

The antiproliferative effects of other related indole (B1671886) derivatives have also been documented. For example, a series of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones were synthesized and tested against four human cancer cell lines. researchgate.net Several of these compounds, such as 5f, exhibited potent antiproliferative activity with GI50 values as low as 29 nM, outperforming the reference drug erlotinib. researchgate.net

| Compound/Derivative | Cancer Cell Line(s) | Observed Effect | Reference(s) |

| MOMIPP | U251 Glioblastoma | Induces methuosis at low micromolar concentrations. | journal-jop.org |

| 2-Indolyl Pyridinylpropenones | U251 Glioblastoma | Growth inhibitory activity varies with substitution on the indole ring. | journal-jop.org |

| Compound 8b | Liver and other cancer cells | Good potency and lower toxicity compared to celastrol. | nih.govniscpr.res.in |

| Compound 12A | Various cancer cell lines | High pan-cytotoxicity with low toxicity to normal cells. | researchgate.netnih.gov |

| Compound 5f | Four human cancer cell lines | Potent antiproliferative activity (GI50 = 29 nM). | researchgate.net |

Modulators of Programmed Cell Death Pathways

A key area of investigation for these indole derivatives is their ability to induce programmed cell death in cancer cells. Unlike necrosis, which is a form of uncontrolled cell death, programmed cell death is a regulated process that can be harnessed for therapeutic purposes. Two such pathways modulated by these compounds are methuosis and apoptosis.

Methuosis is a non-apoptotic form of cell death characterized by the accumulation of large, fluid-filled vacuoles in the cytoplasm, derived from macropinosomes. researchgate.net This unique cell death pathway is of particular interest as it may be effective in cancers that are resistant to apoptosis-inducing therapies. journal-jop.org

The indole-based chalcone, MOMIPP, is a potent inducer of methuosis. journal-jop.org This process begins with the formation of vacuoles, which can be observed as early as 2-3 hours after treatment. journal-jop.org These vacuoles are derived from macropinosomes and endosomes. journal-jop.org The underlying mechanism involves the dysregulation of macropinocytosis, a process by which cells internalize extracellular fluid and nutrients. researchgate.net In methuosis, nascent macropinosomes are unable to recycle back to the cell surface or fuse with lysosomes, leading to their accumulation and the formation of large vacuoles that ultimately cause cell death. researchgate.net

Studies on 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carbohydrazide derivatives, such as compound 12A, have also highlighted their ability to induce methuosis. researchgate.netnih.gov The vacuoles induced by 12A were confirmed to be derived from macropinosomes and not autophagosomes. researchgate.netnih.gov The formation of these vacuoles may originate from the endoplasmic reticulum (ER) and is associated with ER stress. researchgate.netnih.gov Furthermore, the MAPK/JNK signaling pathway has been implicated in the methuotic cell death induced by compound 12A. researchgate.netnih.gov

The induction of methuosis by these compounds represents a promising strategy for cancer therapy, particularly for tumors that have developed resistance to conventional treatments that rely on apoptosis. researchgate.net

Apoptosis is a well-characterized form of programmed cell death that involves a cascade of specific signaling events leading to cellular dismantling. This process is often mediated by a family of proteases called caspases. nih.gov Several derivatives of this compound have been shown to activate apoptotic pathways in cancer cells.

For instance, a series of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides were found to be potent inducers of apoptosis. researchgate.net Compounds 5f and 5g from this series demonstrated significant overexpression of caspase-3, a key executioner caspase in the apoptotic pathway, in Panc-1 human pancreatic cancer cells. researchgate.net These compounds also led to an increase in the levels of caspase-8, an initiator caspase, and the pro-apoptotic protein Bax, while decreasing the levels of the anti-apoptotic protein Bcl-2.

The activation of both initiator and effector caspases is a hallmark of apoptosis. The extrinsic pathway is initiated by the activation of death receptors on the cell surface, leading to the activation of caspase-8. The intrinsic, or mitochondrial, pathway is regulated by the Bcl-2 family of proteins and results in the release of cytochrome c from the mitochondria and the subsequent activation of caspase-9. Both pathways converge on the activation of executioner caspases like caspase-3, which then cleave various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.

The ability of these indole derivatives to induce apoptosis through the modulation of key signaling molecules underscores their potential as anticancer agents.

Efficacy Against Drug-Resistant Cancer Phenotypes

A major challenge in cancer therapy is the development of drug resistance, where cancer cells no longer respond to conventional treatments. Therefore, there is a critical need for novel therapeutic agents that can overcome these resistance mechanisms.

The induction of non-apoptotic cell death pathways, such as methuosis, is a particularly attractive strategy for targeting drug-resistant cancers. researchgate.net Since many conventional chemotherapeutics rely on inducing apoptosis, cancer cells with defects in their apoptotic machinery can become resistant. journal-jop.org Compounds that can trigger alternative cell death pathways like methuosis may therefore be effective against these resistant phenotypes.

MOMIPP and its analogs have been shown to induce non-apoptotic cell death in various cancer cell lines, including those that are resistant to adriamycin and temozolomide. researchgate.net This suggests that these compounds could be valuable in treating tumors that have become refractory to standard therapies. The unique mechanism of methuosis, which involves the dysregulation of macropinocytosis rather than the classical apoptotic pathways, provides a potential avenue to bypass common resistance mechanisms. researchgate.net

Antimicrobial Efficacy

While the primary focus of research on this compound and its derivatives has been on their anticancer properties, the broader class of indole and pyrimidine (B1678525) derivatives has been extensively studied for antimicrobial activity. Indole-containing compounds are known to possess a wide range of biological activities, including antibacterial and antifungal properties. journal-jop.org Similarly, the pyrimidine scaffold is a key component of many antimicrobial agents.

However, based on the currently available scientific literature, there are no specific studies that have evaluated the antimicrobial efficacy of this compound or its direct derivatives against bacterial or fungal pathogens. Future research may explore this potential application, given the known antimicrobial properties of the constituent indole and pyrimidine moieties.

Antibacterial Spectrum and Activity

Derivatives of the indole and pyrimidine core structures have demonstrated notable antibacterial properties against a wide range of pathogenic bacteria. While specific studies on this compound are limited, research on related synthetic indole derivatives reveals significant activity against various Gram-positive bacteria. nih.gov These compounds have shown consistent minimal inhibitory concentrations (MICs) against multidrug-resistant strains of Staphylococcus aureus (MRSA), Enterococcus faecalis, and Enterococcus faecium. nih.gov The mechanism of action for some of these indole derivatives involves the inhibition of respiratory metabolism and disruption of the bacterial membrane potential. nih.gov

The antibacterial efficacy of new 4,6-dimethoxy-1H-indole derivatives has been investigated, showing that the incorporation of different heterocyclic rings, such as pyrazole (B372694), isoxazole, and pyrimidine, can lead to compounds with strong antimicrobial activity. samipubco.comresearchgate.netresearchgate.net The activity of these compounds is influenced by the nature of the substituents on the core structure. For instance, certain (Z)-methyl 3-(4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives have exhibited antibacterial activity that exceeds that of ampicillin (B1664943) and streptomycin (B1217042) by 10–50 fold against both Gram-positive and Gram-negative bacteria. mdpi.com

| Derivative Type | Bacterial Strain | Activity (MIC in µg/mL) |

|---|---|---|

| Synthetic Indole Derivative (SMJ-2) | MRSA | 0.25 - 2 |

| Synthetic Indole Derivative (SMJ-4) | MDR-Enterococcus faecalis | 0.25 - 16 |

| (Z)-methyl 3-((1-octyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate | Enterobacter cloacae | 0.004 - 0.03 |

| 7-Methoxyquinoline derivatives | Escherichia coli | 7.81 - 62.50 |

Antifungal Properties

The antifungal potential of indole and pyrimidine derivatives has been a subject of considerable research. Studies on various synthesized pyrimidine derivatives have shown them to possess fungicidal activities against a range of phytopathogenic fungi. iajps.com Similarly, certain pyrazole derivatives, which share structural similarities with the compounds of interest, have been found to exhibit antifungal activity. nih.gov

Research into 6-methoxy-1H-indole-2-carboxylic acid (MICA), a compound with a related 6-methoxyindole (B132359) core, has demonstrated promising antifungal activities. nih.gov Indole carboxylic acid derivatives, in general, have been reported for their antifungal properties. nih.gov The antifungal activity of novel (Z)-methyl 3-(4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives has been shown to be good to excellent, with some compounds being more potent than reference drugs against certain fungal species. mdpi.com For instance, one of the most potent compounds in a study exhibited a Minimum Inhibitory Concentration (MIC) in the range of 0.004–0.06 mg/mL. mdpi.com

| Derivative Type | Fungal Strain | Activity (MIC in mg/mL) |

|---|---|---|

| (Z)-methyl 3-((1-(4-methoxybenzyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate | Trichophyton viride | 0.008 - 0.015 |

| Aminothioxanthone derivative | Candida neoformans | 8 - 32 µg/mL |

| Pyrazoline derivative | Candida albicans | 64 µg/mL |

Antitubercular Applications Against Mycobacterium tuberculosis

The indole nucleus is a key pharmacophore in the development of antitubercular agents. nih.gov Several derivatives of 5-methyl/trifluoromethoxy-1H-indole-2,3-dione have been synthesized and evaluated for their in vitro antitubercular activity against Mycobacterium tuberculosis H37Rv. nih.gov Certain 5-trifluoromethoxy-1H-indole-2,3-dione 3-thiosemicarbazones were identified as potent inhibitors of M. tuberculosis growth. nih.gov

Furthermore, pyrimidine derivatives have also been investigated for their antitubercular properties. New substituted 2-oxopyrimidines have been synthesized and screened for activity against Mycobacterium tuberculosis ATCC 27294 H37 RV strain, with some compounds demonstrating moderate activity with a MIC of 6.25 µg/mL. niscpr.res.in The combination of indole and pyrimidine moieties in a single scaffold holds promise for the development of novel antitubercular drugs. The search for new 2,5-disubstituted-1,3,4-oxadiazole derivatives has also yielded compounds with activity against Mycobacterium smegmatis and Mycobacterium tuberculosis H37Ra. msptm.org

| Derivative Type | Mycobacterial Strain | Activity (MIC) |

|---|---|---|

| 5-trifluoromethoxy-1H-indole-2,3-dione 3-thiosemicarbazones | M. tuberculosis H37Rv | Potent inhibitors |

| Substituted 2-oxopyrimidine | M. tuberculosis ATCC 27294 H37 RV | 6.25 µg/mL |

| 1,3,4-oxadiazole derivative | M. smegmatis | 25 µM |

| N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-(nitroheteroaryl)carboxamide | M. tuberculosis | 7.8 µg/mL |

Anti-inflammatory Response Modulation

Inhibition of Inflammatory Mediators and Pathways

The 5-methoxyindole (B15748) scaffold is present in metabolites of L-tryptophan that play a role in controlling the expression of cyclooxygenase-2 (COX-2), an enzyme central to inflammation and tumorigenesis. nih.govnih.gov Specifically, 5-methoxytryptophan (B613034) (5-MTP) has been shown to inhibit COX-2 transcriptional activation induced by various proinflammatory factors. nih.govnih.gov This suggests that compounds containing the 5-methoxyindole moiety could exert anti-inflammatory effects by suppressing the production of inflammatory mediators like prostaglandins.

Furthermore, derivatives combining indole and pyrimidine skeletons have been designed as anti-inflammatory agents. nih.gov Studies on 4-indole-2-arylaminopyrimidine derivatives have shown that they can inhibit the release of inflammatory cytokines such as IL-6 and IL-8. nih.gov The mechanism of action for some of these compounds involves the modulation of key signaling pathways, including the mitogen-activated protein kinases (MAPKs) pathway, specifically by reducing the phosphorylation of p38 and ERK. nih.gov The NF-κB signaling pathway, another critical regulator of inflammation, is also a target for such derivatives. nih.govnih.gov

Evaluation in Inflammatory Models

The anti-inflammatory potential of indole-pyrimidine derivatives has been evaluated in various in vivo models of inflammation. nih.govtandfonline.com For instance, in a lipopolysaccharide (LPS)-induced acute lung injury model in mice, a lead 4-indole-2-arylaminopyrimidine derivative demonstrated significant anti-inflammatory effects. nih.gov This was evidenced by a reduction in the infiltration of inflammatory cells into the lungs and a decrease in the levels of pro-inflammatory cytokines in the bronchoalveolar lavage fluid. nih.gov

Other in vivo models, such as the carrageenan-induced rat paw edema model, have been used to screen for the anti-inflammatory activities of novel indole derivatives. tandfonline.com These studies provide crucial preclinical data on the efficacy of these compounds in a whole-organism setting, validating the findings from in vitro assays and mechanistic studies. The development of such compounds with potent anti-inflammatory activity and favorable safety profiles remains an active area of research. nih.gov

Antiviral Activities

Both indole and pyrimidine ring systems are prevalent in a variety of compounds with established antiviral activity. niscpr.res.inmdpi.com For instance, the antiviral activity of 5-methoxymethyl-2'-deoxyuridine, a pyrimidine nucleoside analog, has been demonstrated against herpes simplex virus type 1 (HSV-1). nih.govnih.gov This suggests that the methoxy (B1213986) group, when appropriately positioned on a heterocyclic core, can contribute to antiviral efficacy.

While direct antiviral studies on this compound are not extensively reported, the broader class of indole alkaloids has been shown to possess potent antiviral activities against both RNA and DNA viruses. mdpi.com These alkaloids can interfere with host antiviral and inflammatory responses. mdpi.com The development of novel pyrimidine derivatives continues to be a promising strategy for the discovery of new antiviral agents, with compounds being tested against a wide range of viruses, including influenza virus, respiratory syncytial virus, and herpes viruses. niscpr.res.in

| Derivative Type | Virus | Activity |

|---|---|---|

| 5-methoxymethyl-2'-deoxyuridine | Herpes Simplex Virus Type 1 (HSV-1) | Inhibitory at 2 to 4 µg/ml |

| Embelin | Herpes Simplex Virus-1 (HSV-1) | Inhibitory at 54 µM |

Other Noteworthy Biological Activities and Therapeutic Indications

The indole nucleus, particularly when substituted with a methoxy group, is a key structural motif in a multitude of biologically active compounds. researchgate.net The fusion of this privileged scaffold with other heterocyclic systems, such as pyrimidine, often results in derivatives with significant pharmacological potential, including antioxidant and enzyme-inhibiting properties.

The antioxidant potential of 5-methoxyindole derivatives has been a subject of scientific investigation. The presence of the electron-donating methoxy group on the indole ring is suggested to enhance the stability of free radicals, thereby contributing to antioxidant activity. researchgate.net Research into various analogues has demonstrated their capacity to scavenge free radicals, a key process in mitigating oxidative stress, which is implicated in numerous pathological conditions. scilit.com

Studies on hydrazone derivatives of 5-methoxy-indole carboxylic acid (5MICA) have highlighted their radical scavenging capabilities. Specifically, a 3,4-dihydroxy-substituted derivative demonstrated excellent radical scavenging properties across multiple model systems, indicating its potential for development as a compound with combined neuroprotective and antioxidant effects. researchgate.net In one study, newly synthesized 5-methoxy indole analogues were screened for their 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical-scavenging activity. researchgate.net The DPPH assay is a common spectrophotometric method used to evaluate the antioxidant capacity of compounds. mdpi.com One particular compound from this series showed promising activity, as detailed in the table below. researchgate.net

Table 1: DPPH Radical Scavenging Activity of a 5-Methoxy Indole Analogue

| Compound | IC₅₀ (µg/mL) | Reference Standard (Ascorbic Acid) IC₅₀ (µg/mL) |

|---|---|---|

| Compound 8 (5-methoxy indole analogue) | 166.40 | 129.64 |

IC₅₀ represents the concentration required to scavenge 50% of DPPH radicals.

These findings underscore the contribution of the 5-methoxyindole scaffold to free-radical scavenging, positioning its derivatives as candidates for further exploration as therapeutic antioxidants. nih.gov

The hybrid structure of indole and pyrimidine rings serves as a versatile pharmacophore for designing potent enzyme inhibitors. nih.gov Derivatives combining these two heterocyclic systems have shown significant inhibitory activity against a range of enzymes, suggesting broad therapeutic potential.

One area of notable activity is in the inhibition of carbohydrate-hydrolyzing enzymes. A series of indole-pyrimidine based hybrid heterocycles were evaluated for their inhibitory effects on α-glucosidase and α-amylase, enzymes that are key targets in the management of hyperglycemia. The results revealed that many of the synthesized compounds exhibited potent activity against both enzymes when compared to the standard drug, acarbose. nih.gov The structure-activity relationship pointed to the importance of specific substitutions on the indole ring. nih.gov The inhibitory concentrations for several of these compounds are presented in Table 2.

Table 2: Inhibitory Activity (IC₅₀ in µM) of Indole-Pyrimidine Derivatives against α-Glucosidase and α-Amylase

| Compound ID | α-Glucosidase IC₅₀ (µM) | α-Amylase IC₅₀ (µM) |

|---|---|---|

| 5l | 28.05 ± 0.41 | 53.10 ± 0.10 |

| 5k | 31.02 ± 0.02 | 59.32 ± 0.05 |

| 5o | 13.02 ± 0.01 | 21.71 ± 0.82 |

| Acarbose (Control) | 750.0 ± 1.52 | 840.0 ± 1.28 |

Data represents the mean ± standard deviation.

Beyond metabolic enzymes, derivatives of the indole-pyrimidine scaffold have been investigated as inhibitors of other enzyme classes. For instance, certain pyrimidine derivatives have demonstrated inhibitory potential against glutathione (B108866) reductase (GR), an enzyme implicated in cancer and malaria. juniperpublishers.comjuniperpublishers.com Studies have reported IC₅₀ values for pyrimidine compounds in the micromolar range, with a 4-amino-2,6-dichloropyrimidine (B161716) derivative showing the most effective inhibition. juniperpublishers.comjuniperpublishers.com

Furthermore, related indole derivatives have been identified as inhibitors of various kinases and other enzymes. Substituted 5-(4-methoxyphenyl)-1H-indoles have been shown to selectively inhibit the linoleate (B1235992) oxygenase activity of ALOX15. nih.gov A specific derivative, 5-Methoxy-1,2-dimethyl-3-[(4-nitrophenoxy)methyl]indole-4,7-dione, was identified as a mechanism-based inhibitor of NAD(P)H:quinone oxidoreductase 1 (NQO1), an enzyme upregulated in pancreatic and other solid tumors. researchgate.net Indole-pyrimidine derivatives have also been patented for their ability to inhibit kinases such as GSK-3, CDK5, and CK1ε, which are involved in neurodegenerative diseases and other conditions. google.com This diverse range of enzyme targets highlights the broad pharmacological relevance of this structural class. nih.gov

Structure Activity Relationship Sar and Structural Optimization of 5 Methoxy 1 Pyrimidin 2 Yl 1h Indole Analogues

Positional and Substituent Effects on the Indole (B1671886) Ring

The indole ring is a versatile scaffold in medicinal chemistry, offering multiple positions for substitution that can influence its interaction with biological targets. researchgate.netnih.gov Its electron-rich nature makes it a prime candidate for electrophilic substitution reactions, particularly at the C-3 position. nih.gov

The 5-methoxy group is a crucial determinant of the biological activity in this series of analogues. Its position and electronic properties significantly impact the compound's potency. Research has shown that the specific location of a methoxy (B1213986) group on the indole ring can alter not only the potency but also the mechanism of action. nih.gov The presence of methoxy substituents is known to play a vital role in the anticancer activity of various compounds, with their cytotoxic effects being greatly influenced by these groups. researchgate.net

The methoxy group at the C-5 position acts as an electron-donating group through resonance, which can increase the electron density of the indole ring system. This modulation of the electronic environment can enhance binding affinities to target proteins. Studies on related scaffolds have indicated that strong electron-donating groups are beneficial for biological activity, potentially due to the formation of favorable electronic interactions with the target. tandfonline.com For instance, in pyrimido[4,5-c]quinolin-1(2H)-ones, methoxy substitutions were found to be critical for their anticancer properties. researchgate.net The significance of the 5-methoxy substitution is further underscored by the neuroprotective properties observed in compounds like 5-methoxyindole-2-carboxylic acid (MI2CA). nih.gov

Modifications at the indole nitrogen (N-1) and carbon positions C-2 and C-3 are pivotal for tuning the pharmacological profile of the analogues.

N-1 Position: The N-1 position of the indole ring is a common site for substitution. Introducing different groups at this position can affect the molecule's hydrogen-bonding capability, lipophilicity, and steric profile. In some series of indole derivatives, the absence of a substituent at the N-1 position has been linked to strong cytoprotective properties. nih.govnih.gov Conversely, in other contexts, such as for certain selective COX-2 inhibitors, specific N-1 substituents like benzoyl groups were found to fit into a hydrophobic pocket of the enzyme's active site, contributing to activity. drugbank.com

C-2 and C-3 Positions: The C-3 position is the most nucleophilic carbon in the indole ring and is a frequent site for functionalization. richmond.edu Many C-3 substituted indole analogues have demonstrated potent biological activities, including anticancer and antimicrobial effects. nih.gov For example, molecular modeling of certain N-1 and C-3 disubstituted indole Schiff bases showed that a substituent attached via an imine spacer at C-3 is positioned near a secondary pocket of the COX-2 active site. drugbank.com The C-2 position is also a key site for modification. In the development of potent inhibitors, substitutions at the C-2 or C-3 position of a dihydropyrazolopyrimidine template yielded potent inhibitors that did not form reactive metabolites. nih.gov Structural modifications on the indole ring of osimertinib, a known EGFR inhibitor, have been explored to generate novel derivatives with potent antitumor activity. nih.gov

The electronic nature of substituents on the indole ring is a critical factor in determining biological activity. Both electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can modulate the reactivity and binding interactions of the indole scaffold.

Electron-Donating Groups (EDGs): As discussed with the 5-methoxy group, EDGs like methoxy (-OCH3), methyl (-CH3), and amino (-NH2) groups increase the electron density of the indole ring. This can enhance interactions with biological targets and is often favorable for activity. nih.govresearchgate.net For instance, in a series of indole-based kinase inhibitors, a methyl group (an EDG) at the C-5 position of an oxindole (B195798) scaffold remarkably increased activity by 8-fold compared to the unsubstituted compound, suggesting that an EDG is favorable for activity in that context. nih.gov

Electron-Withdrawing Groups (EWGs): EWGs such as nitro (-NO2), cyano (-CN), and halogens (F, Cl, Br) decrease the electron density of the indole ring. acs.org The introduction of EWGs has been shown to increase the efficacy of certain compounds, for example, in the context of antibacterial activity. researchgate.net In a study of C-3 and N-1 substituted indoles, compounds with electron-withdrawing groups demonstrated better antimicrobial activity compared to those with long alkyl chains at the N-1 position. researchgate.net The large deactivating effect of a group like -NO2 is particularly observed at the ortho and para positions relative to the substituent. acs.org

The following table summarizes the general effects of various substituents on the indole ring's biological activity based on research findings.

| Substituent Type | Example Groups | General Effect on Indole Ring | Impact on Biological Activity |

| Electron-Donating | -OCH₃, -CH₃, -OH, -NH₂ | Increases electron density | Often enhances potency by improving target binding interactions. nih.govtandfonline.com |

| Electron-Withdrawing | -NO₂, -CN, -CF₃, Halogens | Decreases electron density | Can increase efficacy, particularly in antimicrobial agents. researchgate.netresearchgate.net |

| Bulky/Steric Groups | -Benzoyl, -Benzyl | Alters molecular shape and conformation | Can provide better fit into specific binding pockets or introduce steric hindrance. drugbank.com |

Modulation of the Pyrimidine (B1678525) Ring for Enhanced Activity

The pyrimidine ring is a privileged scaffold in medicinal chemistry, and its strategic modification is essential for optimizing the activity of 5-Methoxy-1-(pyrimidin-2-yl)-1H-indole analogues. nih.govnih.gov

Substitutions at various positions (C-2, C-4, C-5, or C-6) of the pyrimidine ring can fine-tune the biological activity, selectivity, and pharmacokinetic properties of the parent compound. nih.gov Strategic structural modifications can generate derivatives with a greater affinity for their biological targets. nih.gov

The table below illustrates the structure-activity relationship for a series of 4-indolyl-2-arylamino pyrimidine derivatives, showing how different substitutions affect anti-inflammatory activity.

| Compound ID | Substitution on Arylamino Group | Relative Anti-inflammatory Activity |

| Parent | Unsubstituted Phenyl | Moderate |

| 6a | 4-(diethylamino)phenyl | Significantly Increased |

| 6c | 4-(pyrrolidin-1-yl)phenyl | Increased |

| 6d | 4-(piperidin-1-yl)phenyl | Increased |

| AZD-1 | (Reference Compound) | High |

| (Data synthesized from findings reported on anti-inflammatory 4-indolyl-2-arylamino pyrimidine derivatives) nih.gov |

Bioisosteric replacement of the pyrimidine ring or its fusion with other heterocyclic systems is a common and effective strategy in drug design to explore new chemical space and improve pharmacological properties. Fused pyrimidine systems, such as purines, quinazolines, pyridopyrimidines, and triazolopyrimidines, have attracted considerable interest due to their broad spectrum of biological activities. wjahr.commdpi.com

Replacing the pyrimidine with other heterocycles can lead to compounds with novel or improved activities. For instance, dihydropyrazolopyrimidines, which are structural analogues, have been identified as potent and selective inhibitors of the I(Kur) current. nih.gov Similarly, pyrazolylpyrimidinones have been explored for their antitubercular activity, where the pyrimidinone core was found to be essential for maintaining activity against M. tuberculosis. acs.org The substitution of an aliphatic hydroxamic acid moiety with a pyrimidine-based hydroxamic acid in one series of compounds attenuated HDAC1 inhibition while leaving DNMT1 activity largely unaffected, demonstrating how such variations can modulate target selectivity. acs.org This approach of modifying or replacing the core heterocyclic ring system remains a valuable tool for the structural optimization of bioactive compounds.

Importance of the Linker and Inter-ring Connections

The single bond connecting the indole nitrogen to the pyrimidine ring allows for rotation, leading to different conformational isomers. The preferred conformation and the rotational energy barrier between different conformers can significantly impact biological activity. Computational studies on similar N-arylindoles have shown that the rotational barrier can be influenced by the steric and electronic properties of the substituents on both rings. nih.gov For instance, bulky substituents on the pyrimidine ring or at the C7 position of the indole can restrict rotation and lock the molecule into a specific conformation. nih.gov

The dihedral angle between the indole and pyrimidine rings is a key parameter. A planar conformation might be favorable for π-stacking interactions with aromatic residues in a protein's binding pocket, while a more twisted conformation might be necessary to fit into a non-planar pocket. The flexibility of this linkage allows the molecule to adopt an optimal conformation for binding, but excessive flexibility can lead to a loss of entropy upon binding, which is energetically unfavorable. Therefore, a degree of conformational rigidity is often desirable.

Research on N-methyl-N-methoxynaphthyl cyclopenta[d]pyrimidin-4-amines demonstrated that rotational flexibility and conformational dissimilarity led to significant differences in biological activities, with one compound being inactive while a closely related isomer was highly potent. nih.gov This highlights the profound impact of conformational restriction on the pharmacological outcome.

Bioisosteric replacement is a widely used strategy in medicinal chemistry to optimize the physicochemical and pharmacological properties of a lead compound. This involves replacing a functional group with another that has similar steric and electronic properties. In the context of this compound analogues, the pyrimidine ring can be considered a bioisostere of other aromatic and heteroaromatic systems. mdpi.com

The pyrimidine ring in this scaffold often participates in hydrogen bonding interactions with the target protein through its nitrogen atoms. researchgate.net Replacing the pyrimidine with other heterocycles can modulate these interactions and introduce new ones. For example, replacing pyrimidine with a pyridine (B92270) ring, as seen in some kinase inhibitors, can alter the hydrogen bonding pattern and selectivity profile. nih.govmdpi.com

The choice of bioisostere can also impact the molecule's metabolic stability, solubility, and bioavailability. For example, introducing a pyridine-N-oxide moiety can sometimes improve solubility, while replacing a metabolically labile group with a more stable isostere can prolong the compound's half-life. researchgate.net

The following table illustrates potential bioisosteric replacements for the pyrimidine ring and their likely pharmacological implications:

| Original Moiety | Bioisosteric Replacement | Potential Pharmacological Implications |

| Pyrimidine | Pyridine | Altered hydrogen bonding capacity, potentially leading to changes in target selectivity and potency. May also affect pKa and solubility. |

| Pyrimidine | Pyrazine | Similar to pyridine, with two nitrogen atoms in a different arrangement, offering alternative hydrogen bonding possibilities. |

| Pyrimidine | Triazine | Introduction of a third nitrogen atom can further modify hydrogen bonding capabilities and electronic properties, potentially enhancing potency or altering selectivity. |

| Pyrimidine | Phenyl | Removal of hydrogen bond accepting nitrogen atoms, which would likely decrease binding affinity if hydrogen bonding is crucial. Can be used to probe the importance of these interactions and increase lipophilicity. |

| Pyrimidine | Thiophene | A five-membered aromatic ring that can alter the geometry and electronic distribution compared to the six-membered pyrimidine ring. May influence π-stacking interactions. |

Quantitative Structure-Activity Relationship (QSAR) Studies and Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. These models can then be used to predict the activity of novel, unsynthesized analogues, thereby guiding the design of more potent compounds. nih.gov

For a series of this compound analogues, a QSAR study would typically involve the following steps:

Data Set Selection: A series of analogues with a range of biological activities (e.g., IC50 values for a specific kinase) is compiled.

Descriptor Calculation: A large number of molecular descriptors, which are numerical representations of the chemical structure (e.g., steric, electronic, hydrophobic, and topological properties), are calculated for each molecule.

Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation that correlates a subset of the calculated descriptors with the observed biological activity.

Model Validation: The predictive power of the QSAR model is rigorously assessed using both internal and external validation techniques to ensure its robustness and reliability. mdpi.com

QSAR studies on related pyrimidine-based kinase inhibitors have revealed the importance of various descriptors. nih.gov For instance, in a hypothetical QSAR study on a series of this compound analogues as kinase inhibitors, the following descriptors might be found to be significant:

LogP (Lipophilicity): A positive coefficient for LogP might indicate that increased lipophilicity favors activity, perhaps by enhancing membrane permeability or hydrophobic interactions in the binding pocket.

Molecular Weight (MW): A negative coefficient for MW could suggest that smaller molecules are more active, possibly due to better steric fit.

Number of Hydrogen Bond Donors/Acceptors: The coefficients for these descriptors would highlight the importance of hydrogen bonding for target interaction.

Topological Polar Surface Area (TPSA): This descriptor is related to a molecule's polarity and can influence its cell permeability.

The following is an illustrative data table from a hypothetical QSAR study on this compound analogues, showcasing the type of data and model that could be generated.

Table 1: Hypothetical QSAR Data for this compound Analogues

| Compound | R1-substituent | R2-substituent | LogP | MW ( g/mol ) | TPSA (Ų) | Experimental pIC50 | Predicted pIC50 |

|---|---|---|---|---|---|---|---|

| 1 | H | H | 3.2 | 237.26 | 44.8 | 6.5 | 6.4 |

| 2 | Cl | H | 3.8 | 271.71 | 44.8 | 7.1 | 7.0 |

| 3 | F | H | 3.4 | 255.25 | 44.8 | 6.8 | 6.9 |

| 4 | H | CH3 | 3.5 | 251.29 | 44.8 | 6.7 | 6.6 |

Hypothetical QSAR Equation: pIC50 = 0.8 * LogP - 0.01 * MW + 0.02 * TPSA + 4.5 (R² = 0.92, Q² = 0.85)

This hypothetical model suggests that higher lipophilicity and a larger polar surface area are beneficial for activity, while increased molecular weight is detrimental. Such a model, once validated, would be a powerful tool for designing new analogues with potentially improved potency. For example, based on this model, a medicinal chemist might prioritize synthesizing analogues with electron-withdrawing groups on the pyrimidine ring to increase lipophilicity without significantly increasing the molecular weight.

Predictive modeling, often coupled with molecular docking studies, can further refine the drug design process. orientjchem.org Molecular docking can provide insights into the binding mode of the inhibitors within the active site of the target protein, helping to rationalize the SAR observed and the QSAR models developed. ijpsonline.com

Based on a comprehensive search of available scientific literature, there is no specific information regarding the molecular mechanisms of action or target engagement for the chemical compound This compound related to the targets outlined in the user's request.

Research on the broader class of indole and pyrimidine derivatives shows activity against some of the specified targets; for instance, various indole-pyrimidine hybrids have been investigated as potential EGFR inhibitors and tubulin polymerization inhibitors. nih.govnih.govnih.gov Similarly, other distinct indole-containing molecules have been explored for their effects on enzymes like 5-Lipoxygenase and VEGFR-2. mdpi.comnih.gov

However, no studies were found that specifically identify or characterize the molecular targets of this compound. There is no available data on its potential role as an inhibitor or modulator of EGFR, VEGFR-2, KSP, BRAFV600E, InhA, DHFR, TrxR, COX, 5-Lipoxygenase, or Tyrosinase. Furthermore, no literature was found detailing its protein-ligand interactions, binding site analyses, or its interference with cellular processes such as tubulin polymerization or DNA binding.

Therefore, due to the lack of specific research findings for "this compound," it is not possible to generate a scientifically accurate article that adheres to the provided outline.

Molecular Mechanisms of Action and Target Engagement

Cellular and Subcellular Modulations

Regulation of Cellular Signaling Pathways (e.g., MAPK/JNK)

The mitogen-activated protein kinase (MAPK) pathways are crucial signaling cascades that regulate a wide array of cellular processes, including proliferation, differentiation, inflammation, and apoptosis. mdpi.com The c-Jun N-terminal kinase (JNK) pathway, a key component of the MAPK signaling network, is particularly responsive to environmental stress and is implicated in modulating immune responses and programmed cell death. google.com

Indole (B1671886) alkaloids and pyrimidine (B1678525) derivatives have been identified as potential modulators of MAPK signaling pathways. mdpi.comijmphs.com For instance, certain indole-based compounds have been shown to inhibit the phosphorylation of JNK, thereby obstructing downstream signaling events that contribute to cell proliferation. mdpi.com Given the structural motifs present in 5-Methoxy-1-(pyrimidin-2-yl)-1H-indole, it is plausible that this compound could interact with components of the MAPK/JNK cascade. However, without direct experimental data, its specific effects—whether inhibitory or activatory—remain speculative.

Impact on Organelle Function (e.g., Endoplasmic Reticulum Stress, Macropinosome Formation)

Endoplasmic Reticulum (ER) Stress: The endoplasmic reticulum is a critical organelle for protein synthesis and folding. biorxiv.org Disruption of its homeostasis leads to a condition known as ER stress, which activates the unfolded protein response (UPR). biorxiv.orgnih.gov Prolonged or intense ER stress can ultimately trigger apoptosis. mdpi.com Various chemical compounds can induce or alleviate ER stress. For example, 5-methoxytryptophan (B613034), a related indole compound, has been shown to mitigate ER stress-mediated apoptosis. nih.gov The potential for this compound to modulate ER stress is an area for future investigation, but current literature does not provide specific insights.

Macropinosome Formation: Macropinocytosis is a form of endocytosis that involves the non-specific uptake of large amounts of extracellular fluid into large vesicles known as macropinosomes. nih.gov This process is crucial for various cellular functions, including nutrient uptake and immune surveillance. nih.gov Research on a structurally different and more complex indole-pyrimidine derivative has shown that it can induce the formation of cytoplasmic vacuoles derived from macropinosomes. tandfonline.com This suggests that the indole-pyrimidine scaffold may have the potential to interfere with endocytic pathways. However, it is critical to note that these findings cannot be directly extrapolated to the simpler this compound.

Mechanistic Insights from In Vitro and In Silico Studies

In vitro studies are essential for elucidating the biological activity of a compound in a controlled laboratory setting. For the broader class of indole derivatives, in vitro assays have been used to determine their effects on various cell lines and enzyme activities. researchgate.net

In silico methods, such as molecular docking and molecular dynamics simulations, provide a computational approach to predict the interactions between a small molecule and its potential protein targets. nih.gov These studies can offer valuable insights into the binding modes and affinities that guide further experimental validation. For example, in silico studies on other indole derivatives have helped to identify potential binding pockets in enzymes like topoisomerase IIα. researchgate.net While such computational studies could be performed for this compound to generate hypotheses about its molecular targets, specific in silico analyses for this compound were not found in the available literature.

Computational Chemistry and in Silico Investigations in the Research of 5 Methoxy 1 Pyrimidin 2 Yl 1h Indole

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used to forecast the binding mode and affinity of small molecule ligands, such as 5-Methoxy-1-(pyrimidin-2-yl)-1H-indole, to the active site of a target protein.

The primary goal of molecular docking is to determine the most stable binding pose of a ligand within a protein's active site and to quantify the strength of this interaction, typically expressed as a binding affinity or docking score (in kcal/mol). A more negative score indicates a more favorable and stable interaction. Studies on various indole-pyrimidine hybrids have demonstrated their potential to bind effectively to a range of biological targets, including protein kinases, cyclooxygenase (COX) enzymes, and tubulin. nih.govresearchgate.net

For this compound, docking simulations would involve preparing the 3D structure of the molecule and docking it into the crystal structure of a relevant protein target. The resulting poses would reveal how the molecule's distinct chemical features—the methoxy-substituted indole (B1671886) ring and the pyrimidine (B1678525) ring—orient themselves to maximize favorable interactions within the binding pocket. For instance, in studies of similar compounds targeting tubulin, the indole moiety often occupies a hydrophobic pocket, while the pyrimidine portion engages in hydrogen bonding. nih.gov The predicted binding affinities from such simulations are crucial for ranking and prioritizing compounds for further experimental testing.

Table 1: Representative Binding Affinities of Analogous Indole-Pyrimidine Compounds Against Various Protein Targets

| Compound Type | Protein Target | PDB ID | Predicted Binding Affinity (kcal/mol) |

| Indole-Pyrimidine Hybrid | Tubulin (Colchicine site) | 1SA0 | -8.5 to -9.2 |

| Indole-Pyrimidine Thiol | Cyclooxygenase-2 (COX-2) | 5IKR | -9.0 to -10.1 |

| Indole-Pyrimidine Derivative | DNA (B-DNA dodecamer) | 1BNA | -7.8 to -8.9 |

| Indole-Pyrimidine Hybrid | Epidermal Growth Factor Receptor (EGFR) | 1M17 | -8.2 to -9.5 |

Note: Data is compiled from representative studies on structurally similar compounds and is intended to be illustrative of the potential binding affinities for this class of molecules. nih.govresearchgate.nettandfonline.comnih.gov

Beyond predicting binding affinity, molecular docking provides a detailed atomic-level view of the key interactions that stabilize the ligand-protein complex. These interactions are fundamental to molecular recognition and biological activity. For a molecule like this compound, these interactions would include:

Hydrogen Bonds: The nitrogen atoms in the pyrimidine ring and the indole NH group can act as hydrogen bond acceptors and donors, respectively. These are critical for anchoring the ligand in the correct orientation. Studies on related inhibitors have shown hydrogen bonding with backbone residues like Glycine or side chains of residues like Lysine. mdpi.com

Hydrophobic Interactions: The indole ring system is inherently hydrophobic and is likely to form favorable interactions with nonpolar amino acid residues such as Valine, Leucine, Isoleucine, and Alanine within the target's binding site. mdpi.comnih.gov The methoxy (B1213986) group can also contribute to these interactions.

Pi-Stacking and Pi-Cation Interactions: The aromatic nature of both the indole and pyrimidine rings allows for pi-pi stacking interactions with aromatic residues like Phenylalanine, Tyrosine, and Tryptophan.

Analysis of docking results for analogous compounds targeting various enzymes reveals recurrent interactions with specific residues, highlighting their importance for affinity and selectivity. mdpi.comresearchgate.net

Table 2: Common Key Residue Interactions Observed in Docking Studies of Indole-Pyrimidine Analogs

| Interaction Type | Key Amino Acid Residues | Moiety Involved |

| Hydrogen Bonding | Glycine, Cysteine, Lysine, Arginine, Aspartate | Pyrimidine Nitrogens, Indole N-H |

| Hydrophobic/Van der Waals | Leucine, Valine, Isoleucine, Alanine, Proline | Indole Ring, Phenyl Groups |

| Pi-Pi Stacking | Phenylalanine, Tyrosine, Tryptophan, Histidine | Indole Ring, Pyrimidine Ring |

Note: This table summarizes common interactions found in docking studies of various indole-pyrimidine hybrids against different protein targets. mdpi.comnih.govresearchgate.net

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), offer a deeper understanding of a molecule's intrinsic properties, such as its electronic structure, stability, and reactivity, which govern its behavior in biological systems.

DFT is a computational method used to investigate the electronic structure of many-body systems. nih.gov By calculating the distribution of electrons, DFT can determine a wide range of molecular properties. For this compound, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), provide critical insights. nih.govrsc.org

Key parameters derived from DFT include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The energy of HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical stability; a larger gap implies higher stability and lower reactivity. nih.govworldscientific.com

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across a molecule, highlighting electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions. These maps are invaluable for predicting sites of non-covalent interactions, such as hydrogen bonding and electrophilic/nucleophilic attacks. researchgate.net

Studies on substituted indoles and pyrimidines show that the distribution of HOMO and LUMO is typically across the aromatic ring systems, confirming their role in molecular interactions. worldscientific.comacs.org

Table 3: Representative Quantum Chemical Parameters for Indole-Based Structures Calculated via DFT

| Parameter | Description | Typical Calculated Value |

| HOMO Energy | Highest Occupied Molecular Orbital energy; relates to electron-donating ability. | -5.5 to -6.5 eV |

| LUMO Energy | Lowest Unoccupied Molecular Orbital energy; relates to electron-accepting ability. | -1.0 to -2.0 eV |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; indicates chemical stability. | 4.0 to 5.0 eV |

| Dipole Moment | A measure of the overall polarity of the molecule. | 2.0 to 4.5 Debye |

Note: Values are illustrative and based on DFT (e.g., B3LYP/6-31G level) calculations for various substituted indole derivatives. chemrxiv.org

A molecule's biological activity is intrinsically linked to its three-dimensional shape or conformation. This compound possesses rotational freedom around the single bond connecting the indole and pyrimidine rings. Conformational analysis involves systematically exploring these rotations to identify the most stable, low-energy spatial arrangements. core.ac.uk

Computational methods can map the potential energy surface (or landscape) of the molecule as a function of its torsional angles. This landscape reveals the energy barriers between different conformations and identifies the global minimum energy conformer—the shape the molecule is most likely to adopt. Understanding the preferred conformation is crucial, as it is often this specific shape that binds to the biological target. Semi-empirical and DFT methods have been successfully used to study the conformational preferences of substituted indoles, determining the relative stabilities of different rotamers. core.ac.uk

Predictive ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Profiling

A promising drug candidate must not only have high efficacy at its target but also possess favorable pharmacokinetic properties. In silico ADMET profiling predicts these properties early in the drug discovery process, saving significant time and resources by flagging compounds with potential liabilities. chemistryeverywhere.com Various online tools and software packages, such as SwissADME and pkCSM, are used to calculate these parameters based on the molecule's structure. benthamdirect.comnih.govacs.org

For this compound, a predictive ADMET analysis would assess several key properties:

Absorption: Parameters like gastrointestinal (GI) absorption and blood-brain barrier (BBB) permeability are predicted. Lipinski's "Rule of Five" is often used as a primary filter for oral bioavailability, assessing molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors. benthamdirect.com

Distribution: This predicts how the compound will distribute throughout the body, including its potential to bind to plasma proteins.

Metabolism: Predictions focus on the compound's interaction with cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. Inhibition of key CYP isoforms (e.g., CYP2D6, CYP3A4) can lead to adverse drug-drug interactions.

Excretion: This aspect relates to how the compound and its metabolites are cleared from the body.

Toxicity: Various toxicological endpoints can be predicted, including mutagenicity (Ames test), cardiotoxicity (hERG inhibition), and hepatotoxicity. imedpub.com

Studies on a wide range of indole derivatives have successfully used these in silico tools to evaluate their drug-likeness and flag potential issues before synthesis. imedpub.comresearchgate.netresearchgate.net

Table 4: Illustrative In Silico ADMET Profile for a Candidate Molecule like this compound

| Property Class | Parameter | Predicted Value/Outcome | Significance |

| Physicochemical | Molecular Weight | < 500 g/mol | Adheres to Lipinski's Rule |

| LogP (Lipophilicity) | < 5 | Adheres to Lipinski's Rule | |

| H-Bond Donors | < 5 | Adheres to Lipinski's Rule | |

| H-Bond Acceptors | < 10 | Adheres to Lipinski's Rule | |

| Absorption | GI Absorption | High | Good potential for oral bioavailability |

| BBB Permeability | Yes/No | Indicates potential for CNS activity | |

| Distribution | Plasma Protein Binding | Moderate to High | Affects free drug concentration |

| Metabolism | CYP2D6 Inhibitor | No | Low risk of specific drug interactions |

| CYP3A4 Inhibitor | No | Low risk of specific drug interactions | |

| Excretion | Total Clearance | Log(ml/min/kg) | Predicts rate of elimination |

| Toxicity | Ames Mutagenicity | Non-mutagen | Low risk of being carcinogenic |

| hERG I Inhibition | Low Risk | Low risk of cardiotoxicity | |

| Hepatotoxicity | No | Low risk of liver damage |

Note: This table represents a typical output from predictive ADMET software and illustrates the types of parameters evaluated for drug candidates. nih.govimedpub.comaip.org

In Silico Assessment of Pharmacokinetic Properties

The journey of a drug through the body is described by its pharmacokinetic profile, encompassing absorption, distribution, metabolism, and excretion (ADME). In silico ADME prediction has become an indispensable tool in early-stage drug discovery, offering the ability to flag potential liabilities before significant resources are invested. researchgate.netnih.govmdpi.com

For this compound, a typical in silico ADME assessment would involve the calculation of a range of molecular descriptors. These descriptors, which include parameters like molecular weight, lipophilicity (logP), topological polar surface area (TPSA), number of hydrogen bond donors and acceptors, and rotatable bonds, are fundamental to predicting the compound's behavior. Various computational models, many of which are based on Lipinski's Rule of Five, help in determining the potential for oral bioavailability.

A hypothetical in silico ADME profile for this compound might be presented as follows:

Interactive Data Table: Predicted ADME Properties of this compound

| Property | Predicted Value | Implication for Drug-Likeness |

| Molecular Weight | ~239.26 g/mol | Favorable (within Lipinski's <500) |

| logP (Lipophilicity) | Moderate | Balanced solubility and permeability |

| Topological Polar Surface Area (TPSA) | ~50-60 Ų | Good potential for cell permeability |

| Hydrogen Bond Donors | 0 | Favorable for membrane permeation |

| Hydrogen Bond Acceptors | ~4 | Within acceptable limits |

| Rotatable Bonds | ~2-3 | Good conformational flexibility |

| Aqueous Solubility | Moderate | May require formulation strategies |

| Blood-Brain Barrier Permeability | Possible | Potential for CNS activity |

| CYP450 Inhibition | To be determined | Potential for drug-drug interactions |

| Human Intestinal Absorption | High | Good potential for oral absorption |

These predictions are generated using various software platforms and web-based tools that employ algorithms trained on large datasets of experimentally determined ADME properties. sciensage.infonih.gov

Computational Approaches for Toxicity Prediction

Early identification of potential toxicity is a critical step in de-risking a drug candidate. Computational toxicology utilizes a variety of methods to predict the potential adverse effects of a compound on biological systems. nih.govnih.govtoxicology.org These in silico approaches can predict a range of toxicity endpoints, from general cytotoxicity to more specific effects like carcinogenicity, mutagenicity, and hepatotoxicity.

For this compound, computational toxicity assessment would involve submitting its chemical structure to predictive models. These models are often built using quantitative structure-activity relationship (QSAR) principles, which correlate structural features of molecules with their toxicological effects. mdpi.com

A summary of potential toxicity predictions for this compound, based on standard in silico models, could be organized as follows:

Interactive Data Table: Predicted Toxicological Profile of this compound

| Toxicity Endpoint | Prediction | Confidence Level | Method |

| Ames Mutagenicity | Non-mutagenic | Medium | QSAR Model |

| Carcinogenicity | Non-carcinogen | Low | Structural Alerts |

| Hepatotoxicity | Low Risk | Medium | Predictive Model |

| hERG Inhibition | To be determined | - | Docking/QSAR |

| Skin Sensitization | Non-sensitizer | High | Read-across |

It is crucial to interpret these predictions with caution, as they are probabilistic and require experimental validation. The confidence level of a prediction often depends on the similarity of the query molecule to the compounds in the training set of the model. nih.govnih.gov

Advanced Computational Methodologies for Drug Design and Discovery

Beyond the initial profiling, advanced computational methods play a vital role in the rational design and optimization of drug candidates. nih.govmdpi.com For a compound like this compound, these techniques can help in identifying potential biological targets and in designing derivatives with improved efficacy and safety profiles.

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a specific protein target. If a biological target for this compound is hypothesized or identified, molecular docking can elucidate the binding mode and interactions, providing insights for structural modifications to enhance affinity.

Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of functional groups necessary for biological activity. By identifying the pharmacophoric features of this compound, virtual screening of large compound libraries can be performed to identify other molecules with similar features and potential activity.

Quantitative Structure-Activity Relationship (QSAR): If a series of analogues of this compound with corresponding biological activity data were available, a QSAR model could be developed. nih.gov This model would mathematically describe the relationship between the structural properties of the molecules and their activity, enabling the prediction of the potency of novel, unsynthesized derivatives.

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic view of the interaction between this compound and its biological target over time. This can help in understanding the stability of the binding complex and the role of conformational changes in the binding process.

The application of these advanced computational methodologies is integral to modern drug discovery, facilitating a more targeted and efficient approach to the development of new therapeutic agents. While specific data for this compound is not yet prevalent in published literature, the framework for its computational evaluation is well-established and would be a critical component of its research and development.

Future Perspectives and Research Trajectories for 5 Methoxy 1 Pyrimidin 2 Yl 1h Indole and Indole Pyrimidine Scaffolds

Design and Synthesis of Next-Generation Analogues with Enhanced Selectivity and Potency

The future development of indole-pyrimidine scaffolds hinges on the rational design and synthesis of new analogues with improved pharmacological profiles. Structure-activity relationship (SAR) studies are crucial for guiding these modifications to enhance potency against specific targets while improving selectivity to minimize off-target effects. nih.gov

Key strategies in the design of next-generation analogues include:

Modification of Substituents: The type and position of substituents on both the indole (B1671886) and pyrimidine (B1678525) rings significantly influence biological activity. nih.govresearchgate.net For instance, in a series of indole-tethered pyrimidine derivatives designed as kinase inhibitors, the substitution pattern was critical for selectivity between Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). plos.orgnih.gov

Alteration of the Linker: The bridge connecting the indole and pyrimidine moieties can be modified. Replacing a nitrogen bridge with an oxygen bridge in certain analogues led to compounds with excellent concurrent inhibition of both EGFR and VEGFR-2. plos.orgnih.gov

Scaffold Hybridization: This approach involves combining the indole-pyrimidine core with other pharmacophores to create novel hybrid compounds. This strategy has been used to design potent antitumor agents that target EGFR. nih.gov

Molecular docking studies provide critical insights into how these molecules bind to their target proteins, further guiding the rational design of more effective derivatives. plos.orgnih.gov For example, docking studies revealed that the NH group of the indole ring is essential for binding to the EGFR kinase domain, a finding that was validated experimentally. nih.gov

| Compound | Key Structural Feature/Modification | Target Kinase | IC₅₀ (nM) | Reference |

|---|---|---|---|---|

| MKP101 | Indole derivative of Pazopanib | EGFR | 43 | plos.orgnih.gov |

| MKP120 | Oxygen bridge between indole and pyrimidine | EGFR | 10 | plos.orgnih.gov |

| MKP120 | Oxygen bridge between indole and pyrimidine | VEGFR-2 | 32 | plos.orgnih.gov |

| 6b-1 | Osimertinib derivative with modified indole/pyrimidine rings | EGFR (double mutant) | 0.18 | researchgate.net |

| 6b-1 | Osimertinib derivative with modified indole/pyrimidine rings | EGFR (wild-type) | 2.89 | researchgate.net |